Propanoic acid, 2-(bromotriphenylphosphoranyl)-, phenylmethyl ester

Description

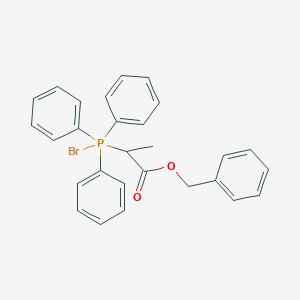

The compound "Propanoic acid, 2-(bromotriphenylphosphoranyl)-, phenylmethyl ester" is a phosphoranyl-modified ester with a benzyl (phenylmethyl) group. The molecule consists of a propanoic acid backbone where:

- The 2-position is substituted with a bromotriphenylphosphoranyl group (a phosphorus-containing moiety with bromine and three phenyl substituents).

- The carboxylic acid is esterified with a phenylmethyl (benzyl) group.

Phosphoranyl groups are known for their utility in organic synthesis, particularly in nucleophilic substitution reactions or as intermediates in cross-coupling catalysis . The benzyl ester moiety likely improves solubility in organic solvents compared to free acids .

Properties

IUPAC Name |

benzyl 2-[bromo(triphenyl)-λ5-phosphanyl]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26BrO2P/c1-23(28(30)31-22-24-14-6-2-7-15-24)32(29,25-16-8-3-9-17-25,26-18-10-4-11-19-26)27-20-12-5-13-21-27/h2-21,23H,22H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTIWHCPFKDGXFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC1=CC=CC=C1)P(C2=CC=CC=C2)(C3=CC=CC=C3)(C4=CC=CC=C4)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26BrO2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70838872 | |

| Record name | Benzyl 2-[bromo(triphenyl)-lambda~5~-phosphanyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70838872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

821806-88-6 | |

| Record name | Benzyl 2-[bromo(triphenyl)-lambda~5~-phosphanyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70838872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of propanoic acid, 2-(bromotriphenylphosphoranyl)-, phenylmethyl ester typically involves the reaction of propanoic acid with bromotriphenylphosphorane in the presence of a phenylmethyl alcohol (benzyl alcohol). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. The reaction mixture is heated under reflux to ensure complete conversion of the starting materials to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and equipment to handle the reagents and control reaction conditions. The process may also include purification steps such as distillation or recrystallization to obtain the pure ester product.

Chemical Reactions Analysis

Types of Reactions: Propanoic acid, 2-(bromotriphenylphosphoranyl)-, phenylmethyl ester can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

Reduction: Reduction reactions can lead to the formation of the corresponding alcohol or amine derivatives.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as sodium iodide (NaI) and potassium fluoride (KF) can be used for substitution reactions.

Major Products Formed:

Oxidation: Propanoic acid derivatives.

Reduction: Alcohol or amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propanoic acid, 2-(bromotriphenylphosphoranyl)-, phenylmethyl ester has several scientific research applications across different fields:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphorus-containing compounds.

Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which propanoic acid, 2-(bromotriphenylphosphoranyl)-, phenylmethyl ester exerts its effects involves its interaction with molecular targets and pathways. The bromotriphenylphosphoranyl group can act as a leaving group in substitution reactions, while the phenylmethyl ester group can participate in esterification and hydrolysis reactions. The specific molecular targets and pathways depend on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, the compound is compared to structurally or functionally related esters and phosphorous derivatives.

Table 1: Key Structural and Functional Comparisons

Key Comparative Insights:

Benzyl Propionate (C₁₀H₁₂O₂)

- A simple ester lacking phosphorus or halogen substituents.

- Used in fragrances due to its fruity odor, contrasting with the target compound’s likely role in synthesis .

- Lower molecular weight (164.20 g/mol) vs. the target’s expected higher mass due to the bromotriphenylphosphoranyl group.

Ethyl 2-(4-Bromophenoxy)-2-methylpropanoate (C₁₂H₁₅BrO₃) Contains a bromophenoxy group instead of phosphoranyl. Used in herbicide intermediates (e.g., Sethoxydim analogs) . Bromine here enhances electrophilicity for nucleophilic displacement, similar to the target compound’s bromine.

Phosphorus-Containing Analogs Propanoic acid, 2-[bis(1-methylethoxy)phosphinyl]-, phenylmethyl ester (CAS 113368-86-8):

- Shares a benzyl ester and phosphorous group but uses a phosphinyl (P=O) instead of phosphoranyl (P with Br and aryl groups).

- Likely less reactive than the brominated target compound .

- Triphenylphosphine-based compounds are common in Staudinger reactions or as ylide precursors. The bromine in the target may enable unique reactivity, such as bromide displacement .

Safety and Hazard Considerations Esters with complex substituents (e.g., bromine, phosphorus) often exhibit higher toxicity. For example, ethyl 2-(2-formylphenoxy)propanoate (C₁₂H₁₄O₄) is classified for acute oral toxicity (H302) and skin irritation (H315) . The target compound’s hazards would likely align with these categories.

Biological Activity

Propanoic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. Among these, Propanoic acid, 2-(bromotriphenylphosphoranyl)-, phenylmethyl ester is a compound of interest for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula: CHBrOP

- Molecular Weight: 367.17 g/mol

- IUPAC Name: this compound

Biological Activity Overview

The biological activities of propanoic acid derivatives often include anti-inflammatory, antidiabetic, and anticancer properties. The specific compound in focus has been studied for its interaction with various biological targets.

- G Protein-Coupled Receptor (GPCR) Modulation :

- Inhibition of Enzymatic Activity :

- Antioxidant Properties :

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antidiabetic | Agonist activity on GPR40 promotes insulin secretion | |

| Antioxidant | Reduces oxidative stress in cell cultures | |

| Enzyme Inhibition | Inhibits key metabolic enzymes |

Case Study: Antidiabetic Effects

A study published in Diabetes (2008) demonstrated that similar compounds promote glucose-dependent insulin secretion in murine models. The results indicated that the activation of GPR40 led to enhanced insulin release without the risk of hypoglycemia, highlighting the therapeutic potential of such compounds in managing Type 2 diabetes .

Case Study: Antioxidant Activity

In vitro experiments have shown that propanoic acid derivatives can scavenge free radicals effectively. This property was evaluated using DPPH radical scavenging assays, where the compound exhibited significant antioxidant capacity compared to standard antioxidants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.